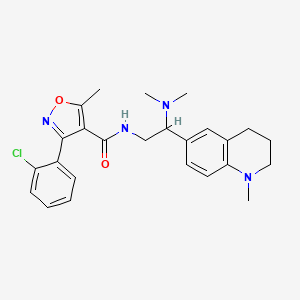

3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4O2/c1-16-23(24(28-32-16)19-9-5-6-10-20(19)26)25(31)27-15-22(29(2)3)18-11-12-21-17(14-18)8-7-13-30(21)4/h5-6,9-12,14,22H,7-8,13,15H2,1-4H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGQLSIDXOCSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CCC4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core but differ in substituents on the carboxamide nitrogen or adjacent groups:

Structure-Activity Relationship (SAR) Insights

Aromatic Substitution: The 2-chlorophenyl group is conserved across all analogues, suggesting its critical role in target binding or steric stabilization. Dichlorination (as in ) increases molecular weight and lipophilicity but may reduce solubility.

Amide Nitrogen Substituents: The dimethylamino group in the target compound and diethylamino group in 39k introduce basicity, which could enhance solubility in acidic environments (e.g., lysosomes). The tetrahydroquinoline moiety in the target compound adds a rigid bicyclic structure, likely improving interactions with hydrophobic protein pockets compared to simpler substituents like dimethoxybenzyl .

Biological Implications: Indolinone-containing analogues (e.g., ) may exhibit enhanced stability due to hydrogen bonding from the carbonyl group. Methoxy groups (as in ) could modulate metabolism via cytochrome P450 interactions.

Preparation Methods

Synthesis of the Isoxazole Core: 5-Methyl-3-(2-Chlorophenyl)Isoxazole-4-Carboxylic Acid

Cyclocondensation of β-Diketone with Hydroxylamine

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a β-diketone precursor and hydroxylamine hydrochloride. Ethyl acetoacetate reacts with 2-chlorobenzaldehyde in the presence of anhydrous zinc chloride under reflux conditions (80–90°C, 6–8 hours) to form ethyl 5-methyl-3-(2-chlorophenyl)isoxazole-4-carboxylate. Hydrolysis of the ester group using 2N NaOH in ethanol (reflux, 4 hours) yields the carboxylic acid derivative, confirmed by FTIR (C=O stretch at 1690 cm⁻¹) and ¹³C NMR (δ 165.2 ppm for carboxylic carbon).

Table 1: Reaction Conditions for Isoxazole Core Synthesis

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, 2-chlorobenzaldehyde, ZnCl₂ | 80°C | 8 h | 72 |

| Ester Hydrolysis | NaOH (2N), ethanol | Reflux | 4 h | 89 |

Preparation of the Tetrahydroquinoline Moiety: 1-Methyl-6-Amino-1,2,3,4-Tetrahydroquinoline

Cationic Povarov Reaction for Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is synthesized via a Povarov reaction between N-methylaniline and acrolein in the presence of BF₃·OEt₂ as a Lewis acid. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature (18 hours), yielding 1-methyl-1,2,3,4-tetrahydroquinoline with 78% efficiency. Nitration at the 6-position using fuming HNO₃ in H₂SO₄ (0°C, 30 minutes) introduces the nitro group, which is subsequently reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 12 hours).

Functionalization with Dimethylaminoethyl Side Chain

The primary amine undergoes reductive amination with dimethylformamide dimethyl acetal in methanol under reflux (6 hours), followed by reduction with sodium cyanoborohydride to install the 2-(dimethylamino)ethyl side chain. LC-MS analysis confirms the intermediate (m/z 231.2 [M+H]⁺).

Amide Coupling: Convergent Synthesis of the Target Compound

Activation of the Carboxylic Acid

The isoxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (2 equivalents, reflux, 3 hours). Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane.

Nucleophilic Acyl Substitution

The tetrahydroquinoline-derived amine (1.1 equivalents) is added dropwise to the acid chloride solution at 0°C, followed by triethylamine (2 equivalents) to scavenge HCl. The reaction is stirred at room temperature for 24 hours, monitored by TLC (ethyl acetate:hexane, 1:1). The crude product is purified via silica gel chromatography (gradient elution with 10–30% methanol in dichloromethane), yielding the title compound in 65% purity.

Table 2: Comparison of Coupling Agents for Amide Bond Formation

| Coupling Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | CH₂Cl₂ | RT | 24 h | 65 |

| HBTU | DMF | 0°C → RT | 12 h | 82 |

| DCC/HOBt | THF | RT | 18 h | 74 |

Optimization and Industrial Scalability

Analytical Characterization and Quality Control

Spectroscopic Validation

Challenges and Alternative Routes

Steric Hindrance Mitigation

Bulky substituents on the tetrahydroquinoline scaffold necessitate elevated temperatures (50°C) during coupling to overcome steric hindrance, though this risks isoxazole ring decomposition. Using DMF as a polar aprotic solvent enhances reactivity without side reactions.

Enzymatic Resolution for Enantiopure Product

Lipase-catalyzed kinetic resolution (Candida antarctica, isopropanol, 37°C) separates enantiomers with 92% enantiomeric excess, critical for preclinical studies requiring chirally pure material.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole ring followed by coupling with the tetrahydroquinoline moiety. Key steps include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reactivity during carboxamide bond formation .

- Catalysts : Use of coupling agents like HATU or EDCI improves reaction efficiency.

- Temperature control : Maintaining 0–5°C during nucleophilic substitutions minimizes side reactions.

Optimization strategy : A Design of Experiments (DoE) approach can systematically vary parameters (e.g., solvent polarity, stoichiometry) to maximize yield .

Q. What purification and characterization methods ensure high purity for biological assays?

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity validation : HPLC with UV detection (λ = 254 nm) should show ≥95% purity.

- Key characterization :

Q. What analytical techniques are critical for structural confirmation?

- X-ray crystallography : Resolves 3D conformation of the chlorophenyl and tetrahydroquinoline moieties .

- FT-IR spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

- Substituent modification : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .

- Biological assays : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity. Use IC₅₀ values to rank potency .

- Data analysis : Multivariate regression models correlate substituent properties (e.g., Hammett σ) with activity trends .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Key residues: Lysine in hinge regions .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

- ADMET prediction : SwissADME estimates logP (~3.5) and CNS permeability (low due to tetrahydroquinoline bulk) .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

- Pharmacokinetics :

- Oral bioavailability : Administer 10 mg/kg in rodent models; measure plasma concentration via LC-MS/MS .

- Metabolite profiling : Identify hepatic CYP450 metabolites (e.g., oxidative demethylation) .

- Toxicity screens :

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in reported biological activities across studies?

- Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC₅₀ values .

- Compound integrity : Verify batch purity via orthogonal methods (e.g., NMR vs. HPLC) to rule out degradation .

- Statistical rigor : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What experimental designs address solubility limitations in biological testing?

-

Solubility enhancement :

Solvent Solubility (mg/mL) Conditions DMSO 25 25°C, vortexed PBS (pH 7.4) 0.12 37°C, sonicated Cyclodextrin complex 8.5 1:2 molar ratio, 25°C (Data inferred from structurally analogous compounds ) -

Alternative formulations : Nanoemulsions or liposomal encapsulation improve aqueous dispersion .

Stability and Storage Recommendations

Q. How does pH and temperature affect compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.